N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine
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Overview
Description
N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine is an organic compound characterized by the presence of two 2,4-dichlorobenzyl groups attached to a 1,3-propanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea
- Di-2,4-dichlorobenzyltin complexes
Uniqueness
N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
CAS No. |
93408-35-6 |
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Molecular Formula |
C17H18Cl4N2 |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
N,N'-bis[(2,4-dichlorophenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C17H18Cl4N2/c18-14-4-2-12(16(20)8-14)10-22-6-1-7-23-11-13-3-5-15(19)9-17(13)21/h2-5,8-9,22-23H,1,6-7,10-11H2 |
InChI Key |
JFPJGFKCIYWPCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCCCNCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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